EthanediaMide Impurity D, with the CAS number 480452-36-6, is a chemical compound characterized by the molecular formula and a molecular weight of approximately 467.95 g/mol. This compound is notable for its structural complexity, including a tert-butyl group and multiple functional groups such as amides and chloropyridine moieties. It is often encountered as an impurity in pharmaceutical formulations, particularly those related to the synthesis of various active pharmaceutical ingredients.
The synthesis of EthanediaMide Impurity D typically involves the following steps:
EthanediaMide Impurity D primarily serves as an impurity marker in pharmaceutical development, particularly in quality control processes for drugs containing similar structural motifs. Its presence can be indicative of specific synthesis pathways and can affect regulatory compliance regarding drug safety and efficacy.
EthanediaMide Impurity D shares structural similarities with several other compounds, particularly those containing amide linkages and chloropyridine groups. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
Ethanediamide | 471-46-5 | Simple diamide structure | |
N,N'-Dipropylethanediamide | 14040-77-8 | Aliphatic chain extensions | |
Avanafil Impurity B | 929693-31-2 | Varies | Related to erectile dysfunction medications |
Lorazepam Impurity D | Not available | Varies | Benzodiazepine derivative |
EthanediaMide Impurity D's complexity arises from its multiple functional groups and steric hindrance due to the tert-butyl moiety, making it unique compared to simpler amides or related compounds .
EthanediaMide Impurity D is systematically named tert-butyl (1R,2S,5S)-2-({2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl}amino)-5-[(dimethylamino)carbonyl]cyclohexylcarbamate. Its structure comprises:
The compound’s International Union of Pure and Applied Chemistry (IUPAC) name reflects these features, emphasizing the Boc-protected amine and chloropyridine components. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming its identity, particularly given the potential for stereoisomeric impurities during synthesis.
Table 1: Key Molecular Properties of EthanediaMide Impurity D
Property | Value | Source |
---|---|---|
CAS Registry Number | 480452-36-6 | |
Molecular Formula | C21H30ClN5O5 | |
Molecular Weight | 467.95 g/mol | |
Stereochemistry | (1R,2S,5S) | |
Key Functional Groups | Boc, oxalamide, chloropyridine |
EthanediaMide Impurity D forms during the synthesis of edoxaban, specifically in steps involving Boc protection and subsequent deprotection. The impurity arises from:
Table 2: Synthetic Factors Influencing Impurity D Formation
The International Council for Harmonisation (ICH) Q3A(R2) guideline classifies EthanediaMide Impurity D as a "specified impurity" requiring identification and quantification in edoxaban drug substances. Key regulatory thresholds include:
Analytical methods for impurity control typically employ reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection at 220 nm, achieving limits of quantification (LOQ) below 0.03%. Method validation parameters, including specificity, precision, and linearity (R2 >0.995), are critical for regulatory submissions.
Table 3: ICH Q3A Impurity Control Thresholds for EthanediaMide Impurity D
Threshold Type | Limit (% w/w) | Requirement |
---|---|---|
Reporting | 0.05 | Document in batch certificates |
Identification | 0.10 | Confirm structure via spectroscopic data |
Qualification | 0.15 | Provide safety data from toxicology studies |
The synthesis of Ethanediamide Impurity D relies on two critical starting materials that undergo a condensation reaction to form the target compound [6] [11]. The first starting material, tert-Butyl (1R,2S,5S)-2-Amino-5-(Dimethylcarbamoyl)cyclohexylcarbamate, serves as the amino component in the reaction [11] [12]. This compound, with Chemical Abstracts Service number 365998-36-3, features a molecular formula of C14H27N3O3 and molecular weight of 285.38 daltons [12] [16].
The stereochemistry of this cyclohexane derivative is particularly significant, with the (1R,2S,5S) configuration providing the necessary spatial arrangement for subsequent pharmaceutical activity [12] [16]. The tert-butoxycarbonyl protecting group on the amino functionality allows for selective reactivity while maintaining structural integrity during the condensation process [11] [12].
The second starting material, N-(5-Chloropyridin-2-yl)oxalamic Acid, contributes the pyridine-containing moiety essential for the final compound structure [13] [17]. This compound, identified by Chemical Abstracts Service number 349125-08-2, possesses the molecular formula C9H9ClN2O3 with a molecular weight of 228.63 daltons [13] [43]. The presence of the chlorine substituent at the 5-position of the pyridine ring significantly influences the electronic properties and reactivity of this starting material [13] [17].
The condensation reaction between the two starting materials occurs optimally in N,N-dimethylformamide as the solvent system [6] [14]. N,N-dimethylformamide provides several advantages for this transformation, including its polar aprotic nature that facilitates nucleophilic attack and its ability to dissolve both organic starting materials effectively [14] [24].
The reaction mechanism proceeds through a nucleophilic acyl substitution pathway where the amino group of tert-Butyl (1R,2S,5S)-2-Amino-5-(Dimethylcarbamoyl)cyclohexylcarbamate attacks the carbonyl carbon of the oxalamic acid derivative [6] [35]. The N,N-dimethylformamide solvent stabilizes the transition state through dipolar interactions, lowering the activation energy and enhancing reaction efficiency [14] [39].
Optimization studies have demonstrated that solvent purity and water content significantly impact reaction outcomes [39] [45]. The presence of trace water can lead to hydrolysis side reactions, reducing overall yield and introducing unwanted impurities [14] [45]. Therefore, anhydrous N,N-dimethylformamide is essential for achieving optimal reaction conditions [6] [39].
Sodium acetate functions as an effective base catalyst in the condensation reaction, facilitating proton abstraction and enhancing nucleophilicity of the amino component [6] [15]. The catalytic mechanism involves the acetate anion acting as a Brønsted base to deprotonate the amino group, generating a more nucleophilic species capable of attacking the electrophilic carbonyl center [15] [37].
Table 1: Temperature-Dependent Yield Analysis for Ethanediamide Impurity D Synthesis
Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
---|---|---|---|
70 | 10 | 78.5 | 96.2 |
80 | 8 | 85.3 | 97.1 |
90 | 7 | 93.0 | 98.9 |
100 | 6 | 89.2 | 97.8 |
The optimal reaction temperature was determined to be 90°C, providing a yield of 93.0% with high purity of 98.9% [6]. At this temperature, the reaction proceeds efficiently while minimizing thermal decomposition and side product formation [6] [38]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures lead to decreased yields due to thermal degradation [38].
The sodium acetate catalyst loading was optimized at 1.50 equivalents relative to the limiting reagent [6]. This stoichiometry provides sufficient basicity to drive the reaction to completion while avoiding excess base that could promote side reactions [15] [36]. The catalyst enhances reaction kinetics by stabilizing the transition state through coordination with the developing negative charge during nucleophilic attack [35] [37].
The post-reaction workup sequence begins with controlled precipitation to isolate the product from the reaction mixture [6] [21]. Upon completion of the condensation reaction at 90°C for 7 hours, water (240 grams) is added to the reaction mixture, followed by incubation at 85°C for 1 hour [6]. This aqueous workup induces precipitation of the desired product while maintaining most impurities in solution [21] [28].
The precipitation mechanism relies on the differential solubility of the product versus impurities and unreacted starting materials [21] [40]. Ethanediamide Impurity D exhibits limited water solubility due to its hydrophobic tert-butyl and cyclohexane moieties, while polar impurities remain dissolved in the aqueous phase [40] [45].
Step | Conditions | Duration | Recovery (%) |
---|---|---|---|
Precipitation | Water addition, 85°C | 1 hour | 95.2 |
Filtration | Suction filtration | 30 minutes | 98.5 |
Washing | Water rinse | 15 minutes | 97.8 |
Drying | Vacuum drying, 60°C | 4 hours | 99.1 |
Following precipitation, suction filtration efficiently separates the solid product from the liquid phase [6] [26]. The filter cake undergoes thorough washing with water to remove residual N,N-dimethylformamide, sodium acetate, and water-soluble impurities [6] [28]. Multiple water washes ensure complete removal of ionic species and polar contaminants that could affect product purity [28] [33].
The final drying step employs vacuum conditions at controlled temperature to remove residual moisture without thermal decomposition [6] [32]. Vacuum drying at 60°C for 4 hours provides an off-white solid with optimal purity characteristics [6]. This gentle drying protocol preserves the integrity of thermally sensitive functional groups while achieving the required moisture specifications [32] [40].
Ethanediamide Impurity D exhibits a distinctive molecular ion peak at m/z 467.95 under positive ion electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]+ of the compound with molecular formula C21H30ClN5O5 [1] [2]. The exact mass of 467.193542 daltons aligns precisely with the theoretical calculation for this molecular composition [1].
The chlorine isotope pattern provides additional structural confirmation, with the [M+H+2]+ peak appearing at m/z 469.95 with approximately 32% relative intensity compared to the molecular ion peak, consistent with the presence of one chlorine atom in the 5-chloropyridine moiety [1] [2]. The carbon isotope pattern shows the expected [M+H+1]+ peak at m/z 469.95 with approximately 23% relative intensity, reflecting the contribution of the 21 carbon atoms in the molecular structure [5].
Ion Type | m/z Value | Relative Intensity (%) | Assignment |
---|---|---|---|
Molecular Ion [M+H]+ | 467.95 | 100 (molecular ion region) | Intact molecule protonated |
Fragment Ion 1 | ~410 (loss of tert-butyl) | Medium | Loss of C4H9 (57 Da) |
Fragment Ion 2 | ~353 (loss of Boc group) | High | Loss of Boc protecting group |
Fragment Ion 3 | ~183 (cyclohexane fragment) | Low-Medium | Cyclohexyl carbamoyl fragment |
Isotope Peak [M+H+1]+ | 469.95 | ~23 (C21 isotope) | Carbon-13 isotope |
Isotope Peak [M+H+2]+ | 470.95 | ~2.4 (C21 isotope) | Carbon-13 double isotope |
Chlorine Isotope Pattern | M+2 peak due to 37Cl | ~32 (Cl isotope) | Chlorine-37 isotope contribution |
The proton Nuclear Magnetic Resonance (1H NMR) spectrum of Ethanediamide Impurity D displays characteristic resonances that confirm the molecular structure and stereochemistry [6]. In the aromatic region, the 5-chloropyridine moiety exhibits distinct signals at 8.30-8.32 ppm appearing as a doublet (J = 2.3-2.4 Hz) corresponding to the H-6 proton adjacent to the nitrogen atom [6]. The H-3 and H-4 protons of the chloropyridine ring appear as doublets and doublet of doublets in the range of 7.70-7.98 ppm [6].
The cyclohexyl ring protons provide crucial stereochemical information. The protons attached to the carbon atoms bearing the amino and carbamoyl substituents appear as complex multiplets in the region of 4.02-4.13 ppm [6]. These chemical shifts are consistent with protons on carbons adjacent to electron-withdrawing groups such as the carbamate and amide functionalities [7].
The dimethylcarbamoyl group displays characteristic singlets at 3.06-3.09 ppm and 2.93-2.95 ppm, each integrating for three protons, representing the N(CH3)2 methyls attached to the carbamoyl nitrogen [6]. The remaining cyclohexyl protons appear as complex multiplets in the aliphatic region between 1.69-2.04 ppm, overlapping with the tert-butyl methyl groups of the Boc protecting group [6].
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides detailed structural confirmation through characteristic carbonyl and aromatic carbon resonances [8]. The dimethylcarbamoyl carbonyl carbon appears around 173 ppm, while the Boc carbamate carbonyl resonates near 155 ppm [9]. The chloropyridine ring carbons exhibit signals in the range of 128-155 ppm, with the carbon bearing chlorine showing characteristic downfield shifts [10]. The quaternary carbon of the tert-butyl group appears around 80 ppm, with the associated methyl carbons resonating near 28 ppm [9].
NMR Type | Chemical Shift (ppm) | Integration/Multiplicity | Assignment |
---|---|---|---|
1H NMR | 8.30-8.32 (d) | 1H, doublet | Chloropyridine H-6 |
1H NMR | 7.70-7.98 (d,dd) | 2H, doublet/doublet of doublets | Chloropyridine H-3, H-4 |
1H NMR | 4.02-4.13 (m) | 2H, multiplet | Cyclohexyl CH protons |
1H NMR | 3.06-3.09 (s) | 3H, singlet | N(CH3)2 methyls |
1H NMR | 2.93-2.95 (s) | 3H, singlet | N(CH3)2 methyls |
1H NMR | 1.69-2.04 (m) | 6H, multiplet | Cyclohexyl CH2 + Boc CH3 |
13C NMR | ~173 (C=O) | Carbonyl carbon | Dimethylcarbamoyl C=O |
13C NMR | ~155 (Boc C=O) | Carbamate carbonyl | Boc protecting group C=O |
13C NMR | ~150-155 (Pyridine C) | Pyridine carbons | Chloropyridine ring carbons |
13C NMR | ~128-138 (Aromatic C) | Aromatic carbons | Chloropyridine aromatic carbons |
13C NMR | ~80 (Boc quaternary C) | Quaternary carbon | Boc tertiary carbon |
13C NMR | ~28 (Boc CH3) | Methyl carbons | Boc methyl groups |
Infrared spectroscopy provides comprehensive functional group identification for Ethanediamide Impurity D through characteristic vibrational frequencies [11] [12]. The spectrum exhibits multiple carbonyl stretching vibrations that distinguish the various carbonyl-containing functional groups present in the molecule [13].
The Boc carbamate group displays a strong, sharp carbonyl stretch at 1725-1735 cm⁻¹, characteristic of protected amine functionalities [12] [14]. The oxalamide carbonyl stretch appears at 1680-1695 cm⁻¹, representing the C=O vibration of the amide linkage connecting the cyclohexyl ring to the chloropyridine moiety [11]. The dimethylcarbamoyl group exhibits its carbonyl stretch at 1640-1660 cm⁻¹, consistent with tertiary amide functionality [13].
Nitrogen-hydrogen stretching vibrations provide additional structural confirmation. The carbamate and amide N-H stretches appear as broad absorptions in the range of 3350-3500 cm⁻¹, while secondary amide N-H stretching occurs at 3200-3350 cm⁻¹ [12] [15]. These broad absorptions result from hydrogen bonding interactions in the solid state [16].
Aliphatic carbon-hydrogen stretching vibrations appear at 2970-3000 cm⁻¹, representing the various CH2 and CH3 groups in the cyclohexyl ring and tert-butyl protecting group [15]. The amide II band, characteristic of secondary amides, appears at 1520-1540 cm⁻¹, resulting from coupled N-H bending and C-N stretching vibrations [11].
The tert-butyl group exhibits characteristic C-H bending vibrations at 1360-1380 cm⁻¹, while general CH2 and CH3 bending modes appear at 1450-1470 cm⁻¹ [12]. Carbamate-specific vibrations include C-N stretching at 1250-1280 cm⁻¹ and C-O stretching at 1150-1180 cm⁻¹ [14]. The chloropyridine moiety contributes a C-Cl stretching vibration at 800-850 cm⁻¹, confirming the presence of the chlorine substituent [17].
Wavenumber (cm⁻¹) | Intensity | Peak Shape | Functional Group Assignment |
---|---|---|---|
3350-3500 | Medium-Strong | Broad | N-H stretch (carbamate, amide) |
3200-3350 | Medium | Broad | N-H stretch (secondary amide) |
2970-3000 | Medium | Sharp | C-H stretch (aliphatic) |
1725-1735 | Strong | Sharp | C=O stretch (Boc carbamate) |
1680-1695 | Strong | Sharp | C=O stretch (oxalamide) |
1640-1660 | Strong | Sharp | C=O stretch (dimethylcarbamoyl) |
1520-1540 | Medium | Sharp | Amide II (N-H bend + C-N stretch) |
1450-1470 | Medium | Sharp | CH2/CH3 bending vibrations |
1360-1380 | Medium | Sharp | C-H bending (tert-butyl) |
1250-1280 | Medium-Strong | Sharp | C-N stretch (carbamate) |
1150-1180 | Medium | Sharp | C-O stretch (carbamate) |
800-850 | Medium | Sharp | C-Cl stretch (chloropyridine) |